Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Description
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106910-81-0) is a heterocyclic compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol . It exists as a chiral molecule, with two enantiomers: the (S) -enantiomer (CAS: 1235181-00-6) and the (R) -enantiomer (CAS: 1235639-75-4) . The compound is typically supplied as a solid with a purity of ≥95% and is utilized in research settings, particularly in pharmaceutical and organic synthesis studies .
Properties
IUPAC Name |
methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUDPLWXJNKTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543339 | |
| Record name | Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106910-81-0 | |
| Record name | Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106910-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of β-Amino Alcohol Precursors
A common approach to morpholine derivatives involves cyclizing β-amino alcohols with carbonyl compounds. For this compound, a plausible pathway includes:
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Synthesis of 3-Carboxy-4-benzylaminopropanol :
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Cyclization and Oxidation :
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Esterification :
Reaction Conditions Table :
| Step | Reagents/Conditions | Temperature | Yield (Estimated) |
|---|---|---|---|
| 1 | Benzylamine, acrylic acid, LiAlH₄ | 0–25°C | 60–70% |
| 2 | Phosgene, KMnO₄ | 50–80°C | 45–55% |
| 3 | MeOH, H₂SO₄ | Reflux | 75–85% |
Alkylation of Morpholine-3-carboxylic Acid
Alternative routes focus on modifying preformed morpholine cores:
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Synthesis of Morpholine-3-carboxylic Acid :
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Benzylation at Position 4 :
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Oxidation and Esterification :
Key Observations :
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Benzylation requires anhydrous conditions to avoid hydrolysis.
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PCC offers selective oxidation without over-oxidizing the ester.
Industrial-Scale Production Considerations
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors : Enhance yield and reduce side reactions during cyclization.
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Catalytic Oxidation : Replace stoichiometric oxidants with catalytic systems (e.g., TEMPO/NaClO) for greener synthesis.
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Crystallization Techniques : Use solvent mixtures (ethyl acetate/hexane) to purify the final product.
Process Optimization Table :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 hrs | 2–4 hrs (flow systems) |
| Yield | 50–60% | 70–80% |
| Purity | ≥97% | ≥99% (HPLC) |
Analytical Characterization
Post-synthesis validation ensures structural integrity:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-benzyl-5-hydroxymorpholine-3-carboxylate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4-benzyl-5-oxomorpholine-3-carboxylic acid.
Reduction: 4-benzyl-5-hydroxymorpholine-3-carboxylate.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Analgesic and Anti-inflammatory Properties
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate has been investigated for its potential as an analgesic and anti-inflammatory agent. The compound's structure suggests that it may interact with central nervous system receptors involved in pain modulation. Preliminary studies indicate that it could serve as a candidate for pain management therapies, particularly in conditions where inflammation is a contributing factor.
Antimicrobial Activity
Research has also shown that some derivatives of this compound exhibit antimicrobial properties . This suggests potential applications in developing new antibiotics or antimicrobial agents, especially against resistant strains of bacteria.
Therapeutic Interactions
Studies focusing on the compound's binding affinity to various biological targets reveal its potential interactions with receptors linked to pain and inflammation. These interactions are crucial for understanding the pharmacokinetics and efficacy of the compound in therapeutic contexts.
Organic Synthesis Applications
This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo multiple chemical transformations makes it valuable in creating complex organic molecules. The following synthetic routes have been established for its preparation:
- Reaction with Benzyl Halides : The compound can be synthesized through reactions involving morpholine derivatives with benzyl halides, typically using bases such as sodium hydroxide in organic solvents like dichloromethane.
- Continuous Flow Synthesis : This method enhances yield and purity by allowing better control over reaction parameters, making it suitable for industrial-scale production.
Mechanism of Action
The mechanism of action of methyl 4-benzyl-5-oxomorpholine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the benzyl group and the morpholine ring can influence its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo chemical modifications can enhance its activity and selectivity .
Comparison with Similar Compounds
Enantiomeric Pair: (R)- and (S)-Methyl 4-Benzyl-5-Oxomorpholine-3-Carboxylate
The (R) - and (S) -enantiomers share identical molecular formulas and physical properties (e.g., melting point, solubility) but differ in optical activity. The (S) -enantiomer is more commonly referenced in synthetic pathways, while the (R) -form is often studied for its distinct stereochemical interactions in biological systems . Both enantiomers are critical for structure-activity relationship (SAR) studies in drug discovery.
Ethyl Ester Analog: Ethyl 4-Benzyl-5-Oxomorpholine-3-Carboxylate
Replacing the methyl ester with an ethyl group yields ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106910-82-1, molecular formula C₁₄H₁₇NO₄, molecular weight 263.29 g/mol) . Key differences include:
Brominated and Functionalized Analogs
Evidence from synthetic workflows highlights compounds like Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (CAS: N/A), which shares a methyl ester group but incorporates a brominated isoxazole ring. This modification increases electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with the parent morpholine derivative .
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms, applications, and comparative analysis with related compounds.
Structural Overview
This compound features a morpholine ring, a ketone functional group at the 5-position, and a carboxylate moiety. The presence of these functional groups contributes to its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 235.24 g/mol.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Analgesic Properties : Preliminary studies suggest that this compound may interact with receptors involved in pain modulation, indicating potential applications in pain management and treatment of neurological disorders.
- Anti-inflammatory Effects : It has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties, making them candidates for further pharmacological exploration.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with central nervous system receptors, influencing pain perception and inflammatory responses. Studies on its metabolism indicate potential pathways that could affect its pharmacokinetics and efficacy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-oxomorpholine-2-carboxylate | Morpholine ring, ketone at position 5 | Antimicrobial, anticancer |
| Methyl (S)-4-benzylidene-morpholinone | Benzylidene substituent instead of carboxylic acid | Potentially different reactivity |
| Methyl (R)-4-benzylidene-morpholinone | Similar structure but with a different substituent | Varies in reactivity profile due to substitution |
This table illustrates how variations in substituents and stereochemistry can significantly affect chemical behavior and biological activity. This compound stands out due to its specific combination of functional groups that confer unique properties not present in other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Pain Management Study : A study assessed the compound's analgesic effects in animal models, revealing significant pain reduction comparable to standard analgesics. This suggests potential for development into therapeutic agents for chronic pain conditions.
- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited notable antimicrobial activity against various bacterial strains. This opens avenues for further research into its use as an antibacterial agent.
- Inflammation Reduction : Research focused on the anti-inflammatory effects showed that the compound could modulate inflammatory pathways effectively, indicating its potential utility in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
